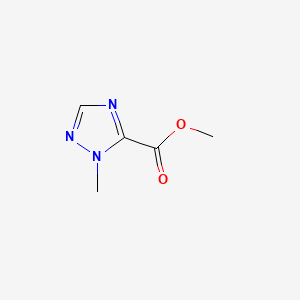

Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-methyl-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-8-4(5(9)10-2)6-3-7-8/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOGWSBKYAIGMAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10544041 | |

| Record name | Methyl 1-methyl-1H-1,2,4-triazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57031-65-9 | |

| Record name | Methyl 1-methyl-1H-1,2,4-triazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1-methyl-1H-1,2,4-triazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate (CAS 57031-65-9), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document collates available data on its chemical and physical properties, synthesis, and the broader biological activities associated with the 1,2,4-triazole scaffold.

Chemical and Physical Properties

This compound is a solid, white crystalline powder. Its fundamental properties are summarized in the table below, providing a baseline for its handling, formulation, and application in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 57031-65-9 | |

| Molecular Formula | C₅H₇N₃O₂ | |

| Molecular Weight | 141.13 g/mol | |

| Appearance | Solid | |

| Melting Point | 74-75 °C | |

| Boiling Point | 75 °C at 0.3 mmHg | |

| Purity | 98% |

Synthesis and Spectroscopic Characterization

A general synthetic approach involves the N-methylation of a 1H-1,2,4-triazole-carboxylate precursor. The following diagram illustrates a conceptual synthetic pathway.

physical and chemical properties of Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate (CAS Nr. 57031-65-9). It includes a summary of its physicochemical data, a detailed experimental protocol for its synthesis, and a discussion of its spectral characteristics. While this specific compound is not extensively studied for its biological activity, this guide also touches upon the well-documented pharmacological significance of the 1,2,4-triazole scaffold, providing context for its potential applications in drug discovery and development.

Introduction

This compound is a heterocyclic organic compound. The 1,2,4-triazole ring is a well-known pharmacophore, a key structural component in many biologically active compounds.[1] Derivatives of 1,2,4-triazole have shown a wide range of pharmacological activities, including antifungal, antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] The N-methylation of the triazole ring can significantly influence the compound's physicochemical properties and biological activity.[3] This guide focuses on the synthesis and characterization of this specific N-methylated triazole ester.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 57031-65-9 | [4] |

| Molecular Formula | C₅H₇N₃O₂ | [4] |

| Molecular Weight | 141.13 g/mol | [4] |

| Appearance | Solid | [4] |

| Melting Point | 74-75 °C | [4] |

| Boiling Point | 75 °C at 0.3 mmHg | [4] |

| Purity | 98% (typical) | [4] |

| InChI Key | XOGWSBKYAIGMAS-UHFFFAOYSA-N | [4] |

Synthesis

The primary method for the synthesis of this compound is through the N-methylation of its precursor, Methyl 1H-1,2,4-triazole-5-carboxylate (CAS Nr. 4928-88-5).

Experimental Protocol: N-methylation of Methyl 1H-1,2,4-triazole-5-carboxylate

This protocol is adapted from a general procedure for the N-methylation of a triazole derivative.[5]

Materials:

-

Methyl 1H-1,2,4-triazole-5-carboxylate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Nitrogen gas (for inert atmosphere)

Procedure:

-

A solution of Methyl 1H-1,2,4-triazole-5-carboxylate (1.0 equivalent) in anhydrous DMF is prepared in a round-bottom flask under a nitrogen atmosphere.

-

The solution is cooled to 0 °C in an ice bath.

-

Sodium hydride (1.1 equivalents) is carefully added portion-wise to the stirred solution.

-

The reaction mixture is stirred at 0 °C for 1 hour to ensure complete deprotonation of the triazole ring.

-

Methyl iodide (1.2 to 1.5 equivalents) is added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The mixture is then extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield pure this compound.

Spectral Data

Detailed spectral data for this compound is not widely available in the public domain. However, based on the structure and data from related compounds, the following spectral characteristics are expected:

-

¹H NMR: The spectrum would be expected to show a singlet for the N-methyl protons, a singlet for the ester methyl protons, and a singlet for the C-H proton on the triazole ring. The exact chemical shifts would depend on the solvent used.

-

¹³C NMR: The spectrum should show distinct signals for the N-methyl carbon, the ester methyl carbon, the ester carbonyl carbon, and the two carbons of the triazole ring.

-

FTIR: The spectrum would likely show characteristic absorption bands for C-H stretching, C=O stretching of the ester group, and vibrations associated with the triazole ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (141.13 g/mol ).

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies on the biological activity and mechanism of action of this compound. However, the 1,2,4-triazole nucleus is a key feature in numerous pharmaceuticals with a broad spectrum of activities.[1][2][6] The introduction of a methyl group on the nitrogen atom of the triazole ring can modulate the biological activity of the parent compound.[3] The biological importance of triazole derivatives is vast, with applications as antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory agents.[1][6] Further research is needed to elucidate the specific biological profile of this compound.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Characterization Workflow.

Conclusion

This compound is a readily synthesizable derivative of the pharmacologically important 1,2,4-triazole scaffold. This guide provides essential information on its physical and chemical properties, along with a detailed protocol for its preparation. While its specific biological functions remain to be explored, its structural relationship to a class of compounds with diverse biological activities makes it a molecule of interest for further investigation in the field of medicinal chemistry and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. ijbr.com.pk [ijbr.com.pk]

- 3. Recent advances in triazole hybrid molecules for the therapeutic management of neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 57031-65-9 [sigmaaldrich.com]

- 5. 4928-88-5 | Methyl 1H-1,2,4-triazole-5-carboxylate | Triazoles | Ambeed.com [ambeed.com]

- 6. tandfonline.com [tandfonline.com]

The Elucidation of Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the structural elucidation of Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of comprehensive, publicly accessible experimental data, this document focuses on the foundational characterization and synthetic principles.

Chemical Structure and Properties

This compound is a five-membered aromatic heterocycle bearing a methyl group on the N1 position of the triazole ring and a methyl carboxylate group at the C5 position.

Structure:

Figure 1: Chemical structure of this compound.

A summary of key physicochemical properties is presented in Table 1.

| Property | Value |

| CAS Number | 57031-65-9 |

| Molecular Formula | C₅H₇N₃O₂ |

| Molecular Weight | 141.13 g/mol |

| Melting Point | 74-75 °C |

| Boiling Point | 75 °C at 0.3 mmHg |

| Physical Form | Solid |

Synthesis Pathway

The synthesis of this compound typically involves the N-methylation of the corresponding 1H-1,2,4-triazole precursor. A generalized synthetic workflow is outlined below. The primary challenge in this synthesis is the regioselective methylation, as methylation can occur at different nitrogen atoms of the triazole ring, leading to isomeric products.

Figure 2: Generalized synthetic workflow.

Experimental Protocol: N-Methylation (General Procedure)

-

Deprotonation: To a solution of Methyl 1H-1,2,4-triazole-5-carboxylate in an appropriate aprotic solvent (e.g., N,N-dimethylformamide), a suitable base (e.g., sodium hydride) is added portion-wise at a reduced temperature (e.g., 0 °C) under an inert atmosphere. The reaction mixture is stirred for a period to ensure complete deprotonation of the triazole ring.

-

Methylation: A methylating agent (e.g., methyl iodide) is added to the reaction mixture. The reaction is allowed to proceed, often with gradual warming to room temperature, until completion, which can be monitored by thin-layer chromatography.

-

Work-up and Purification: The reaction is quenched with a proton source (e.g., water or a saturated ammonium chloride solution). The product is then extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product, which may contain a mixture of N-methylated isomers, is then purified using column chromatography to isolate the desired this compound.

Spectroscopic Characterization

Comprehensive, experimentally-derived spectroscopic data for this compound is not widely published. The following represents expected and predicted data based on the analysis of related structures.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-methyl protons, the ester methyl protons, and the C-H proton on the triazole ring. The anticipated chemical shifts are summarized in Table 2.

-

¹³C NMR: The carbon NMR spectrum should reveal signals for the two methyl carbons, the triazole ring carbons, and the carbonyl carbon of the ester group. Expected chemical shift ranges are provided in Table 2.

| ¹H NMR | Expected Chemical Shift (ppm) | ¹³C NMR | Expected Chemical Shift (ppm) |

| N-CH₃ | 3.8 - 4.2 | N-CH₃ | 35 - 40 |

| O-CH₃ | 3.7 - 4.0 | O-CH₃ | 50 - 55 |

| Triazole C-H | 7.8 - 8.2 | Triazole C-H | 140 - 145 |

| Triazole C-CO | 155 - 160 | ||

| C=O | 160 - 165 |

3.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected vibrational frequencies are listed in Table 3.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H (aromatic) | 3100 - 3150 |

| C-H (aliphatic) | 2900 - 3000 |

| C=O (ester) | 1720 - 1740 |

| C=N (triazole ring) | 1500 - 1600 |

| C-N (triazole ring) | 1300 - 1400 |

| C-O (ester) | 1100 - 1300 |

3.3. Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 141, corresponding to the molecular formula C₅H₇N₃O₂. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a novel or synthesized compound like this compound follows a logical progression of analytical techniques.

Figure 3: Workflow for structure elucidation.

This workflow illustrates that following synthesis and purification, a combination of mass spectrometry, IR, and NMR spectroscopy is employed. Each technique provides a piece of the structural puzzle, from molecular weight and functional groups to the precise arrangement of atoms, ultimately leading to the unambiguous confirmation of the chemical structure.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents predicted ¹H and ¹³C NMR data based on the analysis of structurally related compounds. This document aims to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical synthesis, and drug development by offering insights into the expected spectral characteristics of this molecule, thereby aiding in its synthesis, identification, and characterization.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the 1,2,4-triazole scaffold in a wide range of pharmacologically active molecules. The structural elucidation and purity assessment of such compounds heavily rely on spectroscopic techniques, with NMR spectroscopy being one of the most powerful tools. This guide focuses on the ¹H and ¹³C NMR spectral features of this specific triazole derivative.

Predicted NMR Spectra

The following sections detail the predicted chemical shifts (δ) for the protons and carbons in this compound. These predictions are derived from the known spectral data of the closely related analogue, Methyl 1H-1,2,4-triazole-5-carboxylate, and general principles of NMR spectroscopy for N-methylated heterocyclic systems.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show three distinct singlets corresponding to the triazole ring proton, the N-methyl protons, and the ester methyl protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH (Triazole ring) | 8.0 - 8.5 | Singlet | 1H |

| N-CH₃ | 3.9 - 4.2 | Singlet | 3H |

| O-CH₃ | 3.8 - 4.0 | Singlet | 3H |

Rationale for Prediction:

-

The chemical shift of the triazole ring proton (C-H) is anticipated to be in the downfield region, characteristic of aromatic and heteroaromatic protons.

-

The N-methyl group's chemical shift is predicted based on typical values for methyl groups attached to a nitrogen atom within a heteroaromatic ring.

-

The ester methyl group (O-CH₃) is expected to resonate at a slightly lower chemical shift compared to the N-methyl group.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is predicted to exhibit five signals corresponding to the two triazole ring carbons, the carbonyl carbon of the ester, the N-methyl carbon, and the ester methyl carbon.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C =O (Ester) | 160 - 165 |

| C -COOCH₃ (Triazole ring) | 145 - 150 |

| C -H (Triazole ring) | 140 - 145 |

| O-C H₃ | 52 - 55 |

| N-C H₃ | 35 - 40 |

Rationale for Prediction:

-

The carbonyl carbon of the ester group is expected to have the highest chemical shift.

-

The two carbons of the triazole ring are in different electronic environments and are thus expected to have distinct chemical shifts in the aromatic region.

-

The ester methyl carbon (O-CH₃) will appear at a typical value for such functional groups.

-

The N-methyl carbon is predicted to be the most upfield signal among the carbons.

Experimental Protocols

While specific experimental data for the target compound is unavailable, a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for similar triazole derivatives is provided below.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Transfer the solution to a standard 5 mm NMR tube.

NMR Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: Approximately 240 ppm, centered around 120 ppm.

-

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with labels for the different nuclei to aid in the interpretation of the NMR spectra.

Caption: Predicted ¹H and ¹³C NMR chemical shifts for this compound.

Conclusion

This technical guide provides a predictive overview of the ¹H and ¹³C NMR spectra of this compound. While experimental verification is essential, the data presented herein, based on the analysis of structurally similar compounds, offers a reliable starting point for the identification and characterization of this molecule. The detailed predicted spectral data and the general experimental protocol will be a valuable asset for researchers engaged in the synthesis and study of novel triazole-based compounds for drug discovery and development.

Mass Spectrometry Analysis of Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometry analysis of Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate. This document is intended for researchers, scientists, and drug development professionals who are utilizing mass spectrometry for the identification, characterization, and quantification of this and similar heterocyclic compounds. The guide covers predicted fragmentation patterns, experimental protocols, and data interpretation.

Introduction

This compound is a heterocyclic compound belonging to the 1,2,4-triazole class. Triazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2] Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such novel compounds. Understanding the molecule's behavior under mass spectrometric conditions is crucial for accurate data interpretation in metabolic studies, impurity profiling, and pharmacokinetic analyses.

Molecular Profile and Predicted Mass Spectrometry Data

The fundamental properties of this compound are essential for mass spectrometry analysis. The predicted mass-to-charge ratios (m/z) for various adducts are crucial for identifying the molecular ion in different ionization modes.

| Property | Value | Reference |

| Molecular Formula | C₅H₇N₃O₂ | --INVALID-LINK-- |

| Molecular Weight | 141.13 g/mol | --INVALID-LINK-- |

| Monoisotopic Mass | 141.05383 Da | --INVALID-LINK-- |

| Predicted [M+H]⁺ | 142.06111 | [3] |

| Predicted [M+Na]⁺ | 164.04305 | [3] |

| Predicted [M+K]⁺ | 180.01699 | [3] |

| Predicted [M+NH₄]⁺ | 159.08765 | [3] |

| Predicted [M-H]⁻ | 140.04655 | [3] |

| Predicted [M+HCOO]⁻ | 186.05203 | [3] |

| Predicted [M+CH₃COO]⁻ | 200.06768 | [3] |

Predicted Fragmentation Pathways

The following diagram illustrates a plausible fragmentation pathway for the protonated molecule ([M+H]⁺).

Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

This section outlines a general protocol for the analysis of this compound using Liquid Chromatography coupled with Mass Spectrometry (LC-MS). This protocol is based on methodologies used for similar small heterocyclic compounds and may require optimization for specific applications.[1]

Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the stock solution in the mobile phase to create calibration standards.

-

Matrix Samples: For analysis in biological matrices (e.g., plasma, urine), perform a protein precipitation or liquid-liquid extraction followed by evaporation and reconstitution in the mobile phase.

LC-MS Parameters

| Parameter | Recommended Setting |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18 reverse-phase column (e.g., Zorbax SB C18, 4.6 × 30 mm, 1.8 µm)[1] |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, re-equilibrate |

| Flow Rate | 0.4 mL/min[1] |

| Column Temperature | 40 °C[1] |

| Injection Volume | 5 µL |

| MS System | Agilent 6120 with ESI or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |

| Scan Range | m/z 50 - 500 |

| Capillary Voltage | 4000 V[1] |

| Fragmentor Voltage | 100-200 V (for fragmentation)[1] |

| Drying Gas | Nitrogen |

| Gas Temperature | 350 °C |

| Gas Flow | 10 L/min[1] |

Experimental and Data Analysis Workflow

The following diagram illustrates a typical workflow for the mass spectrometry-based analysis of a target compound in a drug development setting.

Caption: General workflow for LC-MS analysis.

Application in Drug Development

The mass spectrometric analysis of this compound and its analogues is critical in various stages of drug development:

-

Metabolite Identification: Identifying the metabolic fate of the compound in in-vitro and in-vivo systems.

-

Pharmacokinetics: Quantifying the compound and its metabolites in biological fluids to determine absorption, distribution, metabolism, and excretion (ADME) properties.

-

Impurity Profiling: Detecting and identifying impurities from the synthesis process or degradation products.

-

Bioanalytical Method Validation: Developing and validating robust analytical methods for preclinical and clinical studies.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometry analysis of this compound. While specific experimental data for this compound is limited, the provided information on predicted fragmentation and a general experimental protocol offers a solid starting point for researchers. The methodologies and workflows described are applicable to a broader range of similar heterocyclic compounds, aiding in their structural characterization and quantification in a drug development context. Further experimental studies are warranted to confirm the predicted fragmentation pathways and to develop and validate specific analytical methods.

References

An In-depth Technical Guide to the Key Starting Materials for 1,2,4-Triazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, integral to a wide array of therapeutic agents due to its broad spectrum of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties. This guide provides a comprehensive overview of the core synthetic strategies for constructing the 1,2,4-triazole ring, focusing on the key starting materials and detailed experimental methodologies.

Pellizzari Reaction: Condensation of Amides and Acylhydrazides

The Pellizzari reaction is a classic method for the synthesis of 3,5-disubstituted-1,2,4-triazoles, involving the thermal condensation of an amide with an acylhydrazide. This reaction typically requires high temperatures and can be performed neat or in a high-boiling point solvent.

Key Starting Materials:

-

Amides (R-C(O)NH₂)

-

Acylhydrazides (R'-C(O)NHNH₂)

Quantitative Data

| Amide (R) | Acylhydrazide (R') | Conditions | Yield (%) | Reference |

| Benzamide | Benzoylhydrazide | 220-250°C, neat, 2-4 h | Not specified | [1] |

| Formamide | Hydrazine hydrochloride | KOH, heat | Not specified | [1] |

Note: Yields can be variable and are often improved with microwave-assisted techniques.

Experimental Protocols

Conventional Method for 3,5-Diphenyl-1,2,4-triazole:

-

Combine equimolar amounts of benzamide and benzoylhydrazide in a round-bottom flask.

-

Heat the mixture to 220-250°C under a nitrogen atmosphere with continuous stirring for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature, which should result in solidification.

-

The crude solid is triturated with ethanol to remove impurities.

-

Further purification is achieved by recrystallization from ethanol or acetic acid.[1]

Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-triazoles from Nitriles and Hydrazides: Note: This is a modification of the Pellizzari approach, using nitriles as an amide precursor.

-

In a 20 mL microwave reactor vial, combine the aromatic hydrazide (0.005 mol), substituted nitrile (0.0055 mol), and potassium carbonate (0.0055 mol).

-

Add 10 mL of n-butanol to the vial and seal it.

-

Place the vial in a microwave synthesizer and irradiate at 150°C for 2 hours.

-

After cooling, the precipitated product is collected by filtration.

Synthetic Pathway

Einhorn-Brunner Reaction: Cyclization of Diacylamines and Hydrazines

The Einhorn-Brunner reaction provides a route to substituted 1,2,4-triazoles through the acid-catalyzed condensation of diacylamines (imides) with hydrazines. A key feature of this reaction is its regioselectivity when using unsymmetrical imides; the acyl group from the stronger carboxylic acid typically ends up at the 3-position of the triazole ring.[2][3]

Key Starting Materials:

-

Diacylamines (Imides) (R-C(O)-NH-C(O)-R')

-

Hydrazines (R''-NHNH₂)

Quantitative Data

| Diacylamine | Hydrazine | Product | Yield (%) | Reference |

| Dibenzamide | Phenylhydrazine | 1,3,5-Triphenyl-1,2,4-triazole | Not specified | [2] |

| N-formylbenzamide | Phenylhydrazine | 1,5-Diphenyl-1,2,4-triazole | Not specified | [1] |

| Succinimide | Phenylhydrazine | 3-(β-Carboxyethyl)-1-phenyl-1,2,4-triazole | 50 | [2] |

| Phthalimide | Phenylhydrazine | 3-(o-Carboxyphenyl)-1-phenyl-1,2,4-triazole | 65 | [2] |

Experimental Protocols

General Procedure for the Einhorn-Brunner Reaction:

-

In a round-bottom flask, dissolve the diacylamine (1.0 equivalent) in glacial acetic acid.

-

Slowly add the substituted hydrazine (1.1 equivalents) to the stirring solution.

-

Heat the reaction mixture to reflux (approximately 110-120°C) for 2-8 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water (about 10 times the reaction volume) with vigorous stirring to precipitate the product.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

-

Dry the crude product under vacuum. Further purification can be done by recrystallization.

Synthetic Pathway

Synthesis from Carboxylic Acids, Amidines, and Hydrazines

A highly regioselective, one-pot synthesis of 1,3,5-trisubstituted-1,2,4-triazoles has been developed from the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines.[4][5][6] This method offers rapid access to a diverse range of triazoles.[4][5][6]

Key Starting Materials:

-

Carboxylic Acids (R-COOH)

-

Primary Amidines (R'-C(=NH)NH₂)

-

Monosubstituted Hydrazines (R''-NHNH₂)

Quantitative Data

| Carboxylic Acid | Amidine | Hydrazine | Yield (%) | Reference |

| 4-Chlorobenzoic acid | Benzamidine | Phenylhydrazine | 84 | [4] |

| 2-Naphthoic acid | Acetamidine | 4-Fluorophenylhydrazine | 75 | [4] |

| Cyclohexanecarboxylic acid | Benzamidine | Methylhydrazine | 68 | [4] |

| Thiophene-2-carboxylic acid | Acetamidine | Phenylhydrazine | 55 | [4] |

| (S)-2-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid | Benzamidine | Phenylhydrazine | 72 | [4] |

Experimental Protocols

One-Pot Synthesis of 1,3,5-Trisubstituted-1,2,4-triazoles:

-

To a solution of the carboxylic acid (1.0 equivalent) in a suitable solvent (e.g., DMF), add a coupling agent such as HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIPEA (diisopropylethylamine).

-

Add the primary amidine (1.0-1.2 equivalents) and stir at room temperature to form the acylamidine intermediate.

-

To this mixture, add the monosubstituted hydrazine (1.0-1.5 equivalents) and acetic acid.

-

Heat the reaction mixture to 80°C and monitor by TLC until the reaction is complete.

-

After completion, perform a standard aqueous workup and purify the product by chromatography.[4]

Synthetic Pathway

Synthesis from Amidrazones

Amidrazones are versatile intermediates for the synthesis of 1,2,4-triazoles. They can be cyclized with various one-carbon electrophiles to afford a range of substituted triazoles.

Key Starting Materials:

-

Amidrazones

-

Acylating agents (e.g., esters, acid anhydrides, acid chlorides)

Quantitative Data

| Amidrazone | Acylating Agent | Conditions | 1,2,4-Triazole Yield (%) | Reference |

| Benzamidrazone | Acetic Anhydride | Pyridine, 80°C, 4h | 75 | |

| Benzamidrazone | Acetyl Chloride | Triethylamine, DCM, 0°C to rt, 6h | 60 | |

| Benzamidrazone | Ethyl Acetate | Sodium Ethoxide, Ethanol, reflux, 12h | 85 |

Experimental Protocols

Selective Synthesis of 3,5-Disubstituted-1,2,4-Triazoles via N¹-Acylation of Amidrazones:

-

To a solution of the amidrazone (1.0 equivalent) in anhydrous ethanol, add sodium ethoxide (1.1 equivalents) at room temperature under an inert atmosphere.

-

Stir the mixture for 15-30 minutes.

-

Add the ester (e.g., ethyl acetate, 1.2 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction, neutralize if necessary, and perform an aqueous workup.

-

Purify the product by recrystallization or chromatography.

Synthetic Pathway

This guide provides a foundational understanding of the key starting materials and methodologies for the synthesis of 1,2,4-triazoles. For further details on specific substrate scopes and optimization of reaction conditions, consulting the cited literature is recommended.

References

- 1. scispace.com [scispace.com]

- 2. benchchem.com [benchchem.com]

- 3. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]

- 4. Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines [organic-chemistry.org]

- 5. Rapid synthesis of 1,3,5-substituted 1,2,4-triazoles from carboxylic acids, amidines, and hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. figshare.com [figshare.com]

regioselective synthesis of N-methylated triazoles

An In-Depth Technical Guide to the Regioselective Synthesis of N-Methylated Triazoles

Introduction

Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, are a cornerstone of modern medicinal chemistry and drug development. Their unique structural and electronic properties allow them to act as stable bioisosteres for other functional groups and engage in various biological interactions. N-methylation of the triazole ring is a critical synthetic step that significantly influences a molecule's pharmacological profile, including its binding affinity, metabolic stability, and solubility.[1]

However, the triazole ring possesses multiple nitrogen atoms (three in 1,2,3-triazoles and 1,2,4-triazoles), each a potential site for methylation. This presents a significant challenge in selectively synthesizing a single desired regioisomer. This technical guide provides a comprehensive overview of the core strategies for achieving regioselective N-methylation of both 1,2,3- and 1,2,4-triazoles, focusing on methods relevant to researchers, medicinal chemists, and drug development professionals.

Fundamentals of Triazole N-Methylation

The regiochemical outcome of N-methylation is governed by a complex interplay of steric, electronic, and reaction-condition-dependent factors. The different nitrogen atoms on the triazole rings are not equivalent, leading to the potential for multiple products.

-

1,2,4-Triazoles : These can be methylated at the N1, N2, or N4 positions. The specific isomer formed is highly sensitive to the substrate, the methylating agent, the solvent, and the base used.[1]

-

1,2,3-Triazoles : These can be methylated at the N1, N2, or N3 positions. For a 1,4-disubstituted 1,2,3-triazole, methylation can occur at N1, N2, or N3, although N1 and N2 are the most common. For 1,5-disubstituted triazoles, methylation also leads to distinct regioisomers.

The primary strategies to control this regioselectivity involve either the direct, controlled methylation of a pre-formed triazole ring or a multi-step approach where the triazole core is first synthesized with a specific substitution pattern that then directs subsequent methylation.

References

The Fundamental Reactivity of the 1,2,4-Triazole Ring System: A Technical Guide for Researchers

The 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms, is a cornerstone of modern medicinal chemistry and drug development. Its unique electronic properties and versatile reactivity have led to its incorporation into a wide array of therapeutic agents, including antifungal, antiviral, and anticancer drugs. This technical guide provides an in-depth exploration of the fundamental reactivity of the 1,2,4-triazole ring system, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their work.

Core Chemical Properties

The 1,2,4-triazole ring is an aromatic system, with 6 π-electrons delocalized across the five atoms. This aromaticity imparts significant stability to the ring. The parent 1,2,4-triazole can exist in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H tautomer being the more stable. The presence of three electronegative nitrogen atoms renders the carbon atoms electron-deficient and susceptible to nucleophilic attack, while the nitrogen atoms themselves are nucleophilic and prone to electrophilic attack.

The acidity and basicity of the 1,2,4-triazole ring are key to its reactivity. The NH protons are weakly acidic, while the pyridine-like nitrogen atoms are weakly basic. These properties can be modulated by the presence of substituents on the ring.

Quantitative Data Summary

A compilation of key quantitative data for the 1,2,4-triazole ring system is presented below, offering a basis for comparison and prediction of reactivity.

| Property | Value | Notes |

| pKa (protonated form) | 2.19 - 2.45 | Indicates weak basicity. |

| pKa (neutral form) | 10.26 | Indicates weak acidity of the N-H proton. |

Table 1: Physicochemical Properties of 1,2,4-Triazole

| Reaction Type | Substituent | Position | Reagents | Solvent | Yield (%) | Reference |

| Alkylation | Methyl | 1 and 4 | Methyl sulfate, aq. NaOH | Water | Mixture | [1] |

| Alkylation | Methyl | 1 | Sodium ethoxide, Methyl iodide | Ethanol | Regioselective | [1] |

| Alkylation | Benzyl | 1 | Benzyl bromide, DBU | THF | 90 (as 90:10 mixture with 4-isomer) | |

| Acylation | Acetyl | 1 | Acetyl chloride, Et3N | CH2Cl2 | >95 | |

| Nucleophilic Substitution | Methoxy | 5 | Sodium methoxide | Methanol | High | |

| Diels-Alder | Phenyl | 4 (on PTAD) | Cyclopentadiene | Dichloromethane | >90 |

Table 2: Representative Reaction Yields for 1,2,4-Triazole Derivatives

| Substituent(s) | Position(s) | Solvent | C3-H (ppm) | C5-H (ppm) | C3 (ppm) | C5 (ppm) | Reference |

| Unsubstituted | - | CDCl3 | 8.12 | 8.12 | 144.5 | 144.5 | |

| 1-Methyl | 1 | CDCl3 | 7.95 | 8.25 | 144.1 | 152.0 | |

| 4-Methyl | 4 | CDCl3 | 8.20 | 8.20 | 148.0 | 148.0 | |

| 3-Bromo-5-phenyl | 3, 5 | DMSO-d6 | - | 8.80 | 135.0 | 158.0 | |

| 1-Benzyl | 1 | CDCl3 | 7.90 | 8.05 | 145.2 | 152.5 |

Table 3: Selected ¹H and ¹³C NMR Chemical Shifts for Substituted 1,2,4-Triazoles

Key Reactions and Experimental Protocols

The reactivity of the 1,2,4-triazole ring can be broadly categorized into reactions at the nitrogen atoms, reactions at the carbon atoms, and cycloaddition reactions.

Reactions at Nitrogen Atoms

The nitrogen atoms of the 1,2,4-triazole ring are nucleophilic and readily undergo electrophilic attack.

Alkylation is a fundamental reaction for the functionalization of 1,2,4-triazoles. The regioselectivity of alkylation is highly dependent on the reaction conditions, particularly the base and solvent used.

Experimental Protocol: Regioselective N-Alkylation of 1,2,4-Triazole

-

Materials: 1,2,4-triazole (1.0 eq), alkyl halide (e.g., benzyl bromide, 1.1 eq), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq), Tetrahydrofuran (THF).

-

Procedure: To a solution of 1,2,4-triazole in THF, add DBU at room temperature. Stir the mixture for 15 minutes. Add the alkyl halide dropwise to the solution. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC. Upon completion, filter the precipitated DBU hydrohalide salt. The filtrate is concentrated under reduced pressure to yield the crude product.

-

Work-up and Purification: The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to separate the N1 and N4 isomers. The ratio of isomers can be determined by ¹H NMR analysis of the crude mixture.

Acylation of 1,2,4-triazoles typically occurs at the N1 position and is a straightforward method for introducing carbonyl functionalities.

Experimental Protocol: N-Acylation of 1,2,4-Triazole

-

Materials: 1,2,4-triazole (1.0 eq), acyl chloride (e.g., acetyl chloride, 1.1 eq), Triethylamine (Et3N) (1.5 eq), Dichloromethane (CH2Cl2).

-

Procedure: Dissolve 1,2,4-triazole in CH2Cl2 and cool the solution to 0 °C in an ice bath. Add triethylamine to the solution. Add the acyl chloride dropwise with stirring. Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Reactions at Carbon Atoms

The carbon atoms of the 1,2,4-triazole ring are electron-deficient and can undergo nucleophilic substitution, particularly when activated by an appropriate leaving group.

Halogenated 1,2,4-triazoles are valuable intermediates for the introduction of various nucleophiles at the carbon positions.

Experimental Protocol: Nucleophilic Substitution of a 3-Bromo-1,2,4-triazole

-

Materials: 3-Bromo-1-substituted-1,2,4-triazole (1.0 eq), Nucleophile (e.g., sodium methoxide, 1.5 eq), Methanol.

-

Procedure: Dissolve the 3-bromo-1,2,4-triazole derivative in methanol. Add the sodium methoxide solution. Heat the reaction mixture at reflux for 4-8 hours. Monitor the reaction by TLC.

-

Work-up and Purification: Cool the reaction mixture and neutralize with a weak acid (e.g., acetic acid). Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Dry the organic layer and concentrate to obtain the crude product, which can be purified by column chromatography.

Cycloaddition Reactions

The 1,2,4-triazole ring itself is generally unreactive in cycloaddition reactions due to its aromaticity. However, derivatives such as 4-phenyl-1,2,4-triazole-3,5-dione (PTAD) are highly reactive dienophiles in Diels-Alder reactions.

Experimental Protocol: Diels-Alder Reaction with 4-Phenyl-1,2,4-triazole-3,5-dione (PTAD)

-

Materials: 4-Phenyl-1,2,4-triazole-3,5-dione (PTAD) (1.0 eq), Diene (e.g., cyclopentadiene, 1.1 eq), Dichloromethane (CH2Cl2).

-

Procedure: Dissolve PTAD in CH2Cl2 at room temperature. The characteristic red color of the PTAD solution will be observed. Add the diene dropwise to the solution. The red color will disappear upon reaction. Stir the mixture for 30-60 minutes at room temperature.

-

Work-up and Purification: The solvent is removed under reduced pressure to yield the Diels-Alder adduct, which is often pure enough for subsequent use. If necessary, the product can be purified by recrystallization.

Signaling Pathways and Logical Relationships

The versatile reactivity of the 1,2,4-triazole ring has been harnessed to create drugs that modulate key biological pathways. The following diagrams, generated using the DOT language, illustrate these interactions and the logical flow of reactivity.

Antifungal Mechanism of Action

Many 1,2,4-triazole-based antifungal agents, such as fluconazole and voriconazole, function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

Caption: Antifungal mechanism of 1,2,4-triazole drugs.

Aromatase Inhibition Mechanism

1,2,4-triazole-containing drugs like letrozole are potent aromatase inhibitors used in the treatment of hormone-receptor-positive breast cancer. They block the final step in estrogen biosynthesis.

Caption: Aromatase inhibition by letrozole.

Logical Relationships in Reactivity

The regioselectivity of electrophilic and nucleophilic attack on the 1,2,4-triazole ring is governed by the electronic properties of the ring atoms and the nature of the attacking species. This diagram illustrates the general principles.

References

Substituted 1,2,4-Triazoles: A Comprehensive Technical Guide to Their Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a versatile scaffold that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities. This technical guide provides an in-depth overview of the potential biological activities of substituted 1,2,4-triazoles, focusing on their antimicrobial, antifungal, anticancer, anticonvulsant, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important pathways and workflows to facilitate further research and development in this promising area.

Antimicrobial and Antifungal Activities

Substituted 1,2,4-triazoles are renowned for their potent activity against a broad spectrum of microbial and fungal pathogens. Many commercially available antifungal drugs, such as fluconazole and itraconazole, feature the 1,2,4-triazole core, highlighting its importance in this therapeutic area.

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative substituted 1,2,4-triazole derivatives against various bacterial and fungal strains.

| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |

| Ofloxacin-1,2,4-triazole hybrids | S. aureus, E. coli | 0.25 - 1 | [1] |

| Nalidixic acid-based 1,2,4-triazole-3-thione derivatives | P. aeruginosa | 16 | [1] |

| Phenylpiperazine-triazole-fluoroquinolone hybrids | Various microorganisms | 0.125 - 64 | [1] |

| 1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-4-substituted derivatives | C. albicans | 0.0625 - 1 | [2] |

| Fused 1,2,4-triazolo[3,4-b][3][4][5]thiadiazines | E. coli, P. aeruginosa | 3.125 | [2] |

| Ciprofloxacin-1,2,4-triazole-5(4H)-thione hybrids | Methicillin-resistant S. aureus (MRSA) | 0.046 - 3.11 (µM) | [2] |

| 5-(1Н-tetrazole-1-іl)methyl-4Н-1,2,4-triazole-3-yl-1-(5-nitrofuran-2-yl)methanimin | S. aureus, C. albicans | 2 | [6] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Sterile 96-well microtiter plates

-

Bacterial or fungal isolates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Substituted 1,2,4-triazole compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic/antifungal

-

Negative control (medium only)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Culture the microorganism overnight and then dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard).

-

Serial Dilution: Prepare serial two-fold dilutions of the triazole compounds and the positive control in the microtiter plate wells containing the broth medium.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well, except for the negative control wells.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[2][7][8] This can be assessed visually or by measuring the optical density using a microplate reader.[2][7][8]

Anticancer Activity

The 1,2,4-triazole scaffold is a key component in several anticancer agents. These compounds exert their effects through various mechanisms, including the inhibition of tubulin polymerization and the modulation of critical signaling pathways.

Quantitative Data Summary

The following table presents the half-maximal inhibitory concentration (IC50) values for selected substituted 1,2,4-triazoles against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Novel 1,2,4-triazole derivatives | Murine melanoma (B16F10) | 41.12 - 61.11 | Not specified | [9] |

| Indolyl 1,2,4-triazole scaffolds | MCF-7, MDA-MB-231 | 0.891 - 3.479 | CDK4/6 inhibition | [10] |

| 3-alkylsulfanyl-4-amino-1,2,4-triazole derivative (8d) | HCT116, Hela, PC-3 | 0.37, 2.94, 31.31 | Apoptosis induction, G2/M cell cycle arrest | [11] |

| 1,2,4-triazole derivatives (8c, 8d) | Various cancer cell lines | Potent | BRAF and Tubulin inhibition | |

| 1,2,4-triazole-aryl incorporated thiazolepyridine derivatives | Various cancer cell lines | Moderate to potent | Not specified | [12] |

| Butane-1,4-dione derivatives (10a) | MCF-7, Hela, A549 | 6.43, 5.6, 21.1 | Not specified | [13] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[14][15][16]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

Substituted 1,2,4-triazole compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[15]

-

Compound Treatment: Treat the cells with various concentrations of the triazole compounds for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[15] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[14][15]

-

Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.[15] The intensity of the color is proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathway: Tubulin Polymerization Inhibition

Certain substituted 1,2,4-triazoles have been shown to inhibit tubulin polymerization, a critical process for cell division, making them attractive anticancer agents.[3]

Anticonvulsant Activity

The 1,2,4-triazole ring is a key pharmacophore in several anticonvulsant drugs. Research continues to explore novel derivatives with improved efficacy and reduced side effects for the treatment of epilepsy.[17]

Quantitative Data Summary

The following table highlights the anticonvulsant activity of some 1,2,4-triazole derivatives in preclinical models.

| Compound/Derivative | Animal Model | Test | ED50 (mg/kg) | Reference |

| 4-Butyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Mouse | MES | 38.5 | [18] |

| 2-(1H-1,2,4-triazole-1-yl)-N-(2,6-dimethylphenyl)acetamide | Mouse | MES | 87.5% protection at 100 mg/kg | [18] |

| 1,2,4-triazole-3-thione derivatives (TP-10, TP-315, TP-427) | Mouse | 6 Hz seizure test | 61.1 - 169.7, 59.7 - 136.2, 40.9 - 64.9 | [19] |

| 3,5-diphenyl 4-amino 1,2,4-triazole derivatives | Mouse | PTZ-induced convulsion | Significant delay in seizure onset | [20] |

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[1][21]

Materials:

-

Rodents (mice or rats)

-

Electroconvulsive shock device with corneal electrodes

-

Substituted 1,2,4-triazole compounds

-

Vehicle control (e.g., saline, Tween 80 suspension)

-

Topical anesthetic for the cornea

Procedure:

-

Animal Preparation: Acclimatize the animals to the laboratory environment.

-

Compound Administration: Administer the triazole compound or vehicle control to the animals, typically via intraperitoneal (i.p.) or oral (p.o.) route, at a predetermined time before the test.

-

Anesthesia: Apply a drop of topical anesthetic to the corneas of the animals to minimize discomfort.[21][22]

-

Induction of Seizure: Deliver a short electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through the corneal electrodes.[21]

-

Observation: Observe the animal for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.[21][22]

-

Data Analysis: A compound is considered to have anticonvulsant activity if it prevents the tonic hindlimb extension. The dose that protects 50% of the animals (ED50) is then calculated.

Anti-inflammatory Activity

Substituted 1,2,4-triazoles have demonstrated promising anti-inflammatory properties, suggesting their potential in treating various inflammatory conditions.

Quantitative Data Summary

The following table summarizes the anti-inflammatory effects of certain 1,2,4-triazole derivatives.

| Compound/Derivative | Animal Model | Test | % Inhibition of Edema | Reference |

| 5-thioalkyl-1,3-diaryl-1,2,4-triazole derivatives | Rat | Carrageenan-induced paw edema | Good activity compared to indomethacin | [23] |

| 1,2,4-triazole derivatives with methacrylic acid moiety | In vitro (PBMC) | Cytokine production | Comparable effects to ibuprofen | [24][25] |

| 1,2,4-triazole derivatives containing propionic acid moiety | In vitro (PBMC) | TNF-α and IFN-γ production | Significant decrease | [26] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used in vivo model to evaluate the anti-inflammatory activity of new compounds.[25][27]

Materials:

-

Rats

-

Carrageenan solution (1% in saline)

-

Substituted 1,2,4-triazole compounds

-

Vehicle control

-

Plethysmometer or calipers to measure paw volume/thickness

Procedure:

-

Baseline Measurement: Measure the initial volume or thickness of the rat's hind paw.

-

Compound Administration: Administer the triazole compound or vehicle control to the rats.

-

Induction of Inflammation: After a specific time, inject a small volume of carrageenan solution into the sub-plantar region of the rat's hind paw.[26][28]

-

Paw Volume/Thickness Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[25]

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Signaling Pathways and Experimental Workflows

Keap1-Nrf2 Signaling Pathway

Some 1,2,4-triazole derivatives may exert their biological effects by modulating the Keap1-Nrf2 signaling pathway, a critical regulator of cellular defense against oxidative stress.

General Experimental Workflow for Drug Discovery

The discovery and development of novel substituted 1,2,4-triazoles as therapeutic agents typically follow a structured workflow.

This technical guide provides a foundational understanding of the diverse biological activities of substituted 1,2,4-triazoles. The presented data, protocols, and visualizations are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this important class of heterocyclic compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 3. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]

- 7. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rr-asia.woah.org [rr-asia.woah.org]

- 9. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]

- 10. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. bio-protocol.org [bio-protocol.org]

- 14. researchhub.com [researchhub.com]

- 15. benchchem.com [benchchem.com]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. journals.asm.org [journals.asm.org]

- 21. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. inotiv.com [inotiv.com]

- 26. bio-protocol.org [bio-protocol.org]

- 27. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 28. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Data for Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate: A Technical Guide

Note to the Reader: Extensive searches for experimental solubility data for "Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate" did not yield any specific quantitative results. However, substantial data is available for the closely related compound, Methyl 1H-1,2,4-triazole-3-carboxylate (CAS No: 4928-88-5). It is important to note that various chemical databases use the names "Methyl 1H-1,2,4-triazole-3-carboxylate" and "Methyl 1H-1,2,4-triazole-5-carboxylate" interchangeably for this compound.[1][2] The following guide presents a comprehensive overview of the solubility of this related compound, intended to serve as a valuable reference for researchers, scientists, and drug development professionals.

Quantitative Solubility Data

The mole fraction solubility of Methyl 1H-1,2,4-triazole-3-carboxylate has been determined in fourteen different organic solvents at temperatures ranging from 278.15 K to 318.15 K.[3] This data is crucial for the design and optimization of crystallization processes in pharmaceutical manufacturing.[3] The solubility data is summarized in the table below.

Table 1: Mole Fraction Solubility (x) of Methyl 1H-1,2,4-triazole-3-carboxylate in Various Solvents [3]

| Temperature (K) | Methanol | Ethanol | 1-Propanol | 2-Propanol | 1-Butanol |

| 278.15 | 0.0158 | 0.0048 | 0.0033 | 0.0028 | 0.0024 |

| 283.15 | 0.0185 | 0.0057 | 0.0039 | 0.0034 | 0.0029 |

| 288.15 | 0.0216 | 0.0068 | 0.0047 | 0.0041 | 0.0035 |

| 293.15 | 0.0252 | 0.0081 | 0.0056 | 0.0049 | 0.0042 |

| 298.15 | 0.0294 | 0.0096 | 0.0067 | 0.0059 | 0.0051 |

| 303.15 | 0.0343 | 0.0114 | 0.0080 | 0.0071 | 0.0061 |

| 308.15 | 0.0399 | 0.0135 | 0.0095 | 0.0085 | 0.0073 |

| 313.15 | 0.0464 | 0.0159 | 0.0113 | 0.0101 | 0.0087 |

| 318.15 | 0.0539 | 0.0187 | 0.0134 | 0.0120 | 0.0104 |

Experimental Protocols

The solubility data presented was determined using a static gravimetric method, a reliable and widely used technique for measuring solid-liquid equilibrium.[3]

Apparatus

-

Jacketed glass vessel (100 mL)

-

Thermostatic water bath with a temperature controller (accuracy ±0.1 K)

-

Magnetic stirrer

-

Analytical balance (accuracy ±0.0001 g)

-

Drying oven

Procedure

-

An excess amount of Methyl 1H-1,2,4-triazole-3-carboxylate was added to a known mass of the selected solvent in the jacketed glass vessel.[3]

-

The vessel was sealed to prevent solvent evaporation and placed in a thermostatic water bath set to the desired temperature.[3]

-

The suspension was continuously agitated using a magnetic stirrer for at least 10 hours to ensure that solid-liquid equilibrium was reached.[3]

-

After reaching equilibrium, the stirring was stopped, and the solution was allowed to settle for at least 2 hours.[3]

-

A sample of the clear supernatant was carefully withdrawn using a syringe preheated or precooled to the experimental temperature to avoid any change in solubility.[3]

-

The withdrawn sample was immediately transferred to a pre-weighed weighing bottle, and the total mass was recorded.[3]

-

The weighing bottle containing the sample was then placed in a drying oven at a suitable temperature (e.g., 333.15 K) until a constant weight was achieved, ensuring complete evaporation of the solvent.[3]

-

The mass of the residual solid (the solute) was determined by weighing the bottle after drying.[3]

-

The mole fraction solubility was calculated from the masses of the solute and the solvent.[3]

-

This procedure was repeated for each solvent at all specified temperatures.[3]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the static gravimetric method used for solubility determination.

Caption: Experimental workflow for solubility determination.

References

A Technical Guide to the Thermal Stability and Degradation Profile of Triazole Esters

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the triazole moiety into ester-containing compounds has been a strategy of significant interest in medicinal chemistry and materials science. This guide provides an in-depth analysis of the thermal stability and degradation pathways of triazole esters, offering critical data for the development and handling of these molecules.

Thermal Stability Analysis

The thermal stability of triazole esters is a crucial parameter influencing their storage, formulation, and in vivo performance. The primary techniques used to evaluate thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures. DSC measures the heat flow into or out of a sample as it is heated or cooled, indicating thermal transitions such as melting points and glass transitions (Tg).

A study on a series of 1,2,4-triazole derivatives investigated their thermal stabilities using simultaneous TGA and DSC methods.[1] For instance, one derivative, referred to as MM4e, was found to be thermally stable up to approximately 200°C, after which it underwent a single-step degradation process continuing up to 400°C.[1] In another example, poly(ester-triazole)s derived from D-galactose demonstrated high thermal stability, with decomposition temperatures around 300°C and glass transition temperatures (Tg) in the range of 90–100°C.[2][3][4][5]

The thermal decomposition of some energetic triazole derivatives has also been studied, showing exothermic decomposition peaks at various temperatures depending on their specific substitutions.[6] For example, N-(2,4-dinitrophenyl)-3-nitro-1,2,4-triazole showed an exothermic decomposition peak at 349°C, while N-(2,4-dinitrophenyl)-3-azido-1,2,4-triazole decomposed at a lower temperature of 217°C.[6]

Quantitative Thermal Stability Data

The following table summarizes key thermal stability parameters for various triazole esters and related derivatives.

| Compound/Material | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) | Glass Transition Temperature (Tg) (°C) | Reference |

| 1,2,4-Triazole derivative (MM4e) | ~200 | - | - | [1] |

| Poly(ester-triazole)s from D-galactose | Stable up to 300 | - | 90-100 | [2][3][4][5] |

| N-(2,4-dinitrophenyl)-3-nitro-1,2,4-triazole | >250 | 349 | - | [6] |

| N-(2,4-dinitrophenyl)-3-azido-1,2,4-triazole | - | 217 | - | [6] |

Kinetic Parameters of Thermal Decomposition

Kinetic analysis of the decomposition process provides deeper insights into the reaction mechanism. The Freeman-Carroll method is often employed to determine kinetic parameters from TGA data.[1]

For a series of 1,2,4-triazole derivatives (MM4c-e), the following kinetic parameters were evaluated:[1]

| Compound | Activation Energy (Ea) (kJ mol⁻¹) | Pre-exponential Factor (A) (s⁻¹) | Enthalpy of Activation (ΔH#) (kJ mol⁻¹) | Entropy of Activation (ΔS#) (J mol⁻¹ K⁻¹) | Gibbs Free Energy of Activation (ΔG#) (kJ mol⁻¹) | Order of Reaction (n) | Reference |

| MM4d | - | - | -124.09 J mol⁻¹ | - | 62.063 | ~1 | [1] |

Note: Specific values for Ea and A for MM4d were not explicitly provided in the search results, but the methodology to calculate them was described.

Degradation Profile of Triazole Esters

Understanding the degradation pathways and resulting products is essential for predicting the stability and potential toxicity of triazole esters. Degradation can be initiated by various factors, including heat, hydrolysis, and biological activity.

Hydrolytic Degradation

The ester linkage in triazole esters is susceptible to hydrolysis, particularly under basic or strong acidic conditions. A study on poly(ester-triazole)s showed that these polymers could be hydrolyzed under such conditions.[2][3][4][5] The degradation products were characterized, confirming the cleavage of the ester bond.[2][3] For instance, under basic conditions, the ester linkage was hydrolyzed to form a ω-hydroxyacid.[3]

Thermal Degradation Products

The thermal decomposition of triazole-containing compounds can lead to the formation of various gaseous species. For energetic triazole derivatives, qualitative analysis of the gaseous products using techniques like TG-GC/MS has identified CO₂, NO₂, NO, HCN, N₂, and H₂O as common decomposition products.[6]

Computational studies using Density Functional Theory (DFT) have also been employed to investigate the thermal decomposition mechanisms of 1,2,4-triazol-3(2H)-ones and their thione analogues.[7] These studies suggest that the decomposition often proceeds through a concerted, six-membered cyclic transition state, primarily driven by the breaking of the N–N bond.[7] The nature of substituents on the triazole ring can influence the activation energy of this process, with electron-donating groups generally decreasing it and electron-withdrawing groups slightly increasing it.[7]

Biodegradation

In environmental contexts, triazole fungicides are subject to biodegradation by soil microorganisms.[8][9] Studies have isolated bacterial strains, such as Klebsiella sp., Pseudomonas sp., and Citrobacter sp., that can degrade triazole fungicides like hexaconazole, propiconazole, and difenoconazole.[8] The degradation rates vary depending on the specific compound and the bacterial strain.[8] Stereoselective degradation has also been observed for some chiral triazole fungicides in sediment, where one enantiomer degrades faster than the other.[10][11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of thermal stability and degradation studies.

Thermogravimetric and Differential Scanning Calorimetry Analysis

A typical experimental setup for TGA and DSC analysis involves heating a small sample of the compound at a constant rate in a controlled atmosphere (e.g., nitrogen or air).[1]

-

Apparatus: Simultaneous TGA-DSC analyzer.

-

Sample Size: Typically 5-10 mg.

-

Heating Rate: A range of heating rates (e.g., 5, 10, 15, 20 °C/min) is often used to perform kinetic analysis.[12]

-

Atmosphere: Inert (e.g., nitrogen) or oxidative (e.g., air) at a specified flow rate.

-

Data Analysis: The onset and peak decomposition temperatures are determined from the TGA and DSC curves. Kinetic parameters can be calculated from a series of experiments at different heating rates using methods like those of Kissinger, Ozawa, and the Freeman-Carroll method.[1][6][12]

Hydrolytic Degradation Studies

To assess hydrolytic stability, the compound is typically incubated in aqueous solutions at different pH values and temperatures.[3]

-

Procedure: A known amount of the triazole ester is suspended in buffer solutions of varying pH (e.g., pH 2, 7.4, and 10).[3]

-

Conditions: The suspensions are stirred at a controlled temperature (e.g., room temperature or 80°C) for a specific duration.[3]

-

Analysis: At different time points, aliquots are taken, and the remaining compound and any degradation products are analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).[3]

Visualizing Experimental Workflows and Degradation Pathways

Experimental Workflow for Thermal Analysis

Caption: Workflow for assessing the thermal stability of triazole esters.

General Degradation Pathways of Triazole Esters

Caption: Overview of potential degradation routes for triazole esters.

References

- 1. jocpr.com [jocpr.com]

- 2. [PDF] Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from d-galactose | Semantic Scholar [semanticscholar.org]

- 3. Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from d -galactose - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00398C [pubs.rsc.org]

- 4. Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from d-galactose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Study on the stereoselective degradation of three triazole fungicides in sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thermodynamic Analysis and Pyrolysis Mechanism of 4,4′-Azobis-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Advancement of 1,2,4-Triazole Carboxylates: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1] This five-membered heterocycle, containing three nitrogen atoms and two carbon atoms, is a versatile pharmacophore that engages in various biological interactions, leading to a broad spectrum of therapeutic activities, including antifungal, antiviral, anticancer, and antimicrobial effects.[1][2] This technical guide delves into the discovery and history of a particularly important class of these compounds: the 1,2,4-triazole carboxylates. From their foundational synthesis to their role as critical intermediates in blockbuster drugs, we explore the key milestones, experimental protocols, and mechanisms of action that have established their significance in drug development.

A Historical Overview: From Ring Discovery to Key Intermediates

The journey of 1,2,4-triazole carboxylates is intrinsically linked to the broader history of the 1,2,4-triazole ring itself. The parent heterocycle was first described by Bladin in 1885.[3][4] However, the development of synthetic routes to functionalized derivatives in the early 20th century truly unlocked the potential of this chemical class. Two classical named reactions laid the groundwork for 1,2,4-triazole synthesis:

-

The Einhorn-Brunner Reaction: First described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner in 1914, this reaction provides a direct route to substituted 1,2,4-triazoles through the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[5][6][7]

-

The Pellizzari Reaction: Discovered by Guido Pellizzari in 1911, this method involves the thermal condensation of an amide with an acylhydrazide to form 3,5-disubstituted-1,2,4-triazoles.[8][9]

While these early methods were crucial for exploring the fundamental chemistry of 1,2,4-triazoles, a pivotal moment in the history of their carboxylate derivatives came with the synthesis of the broad-spectrum antiviral drug, Ribavirin , in 1970.[10] Discovered by Joseph T. Witkovski and Ronald K. Robins at the International Chemical & Nuclear Corporation (ICN), Ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide) demonstrated activity against a range of DNA and RNA viruses.[1][10] The synthesis of Ribavirin and its analogues firmly established methyl 1,2,4-triazole-3-carboxylate as a critical pharmaceutical intermediate.[11][12] This compound serves as the foundational building block for introducing the 1,2,4-triazole carboxamide moiety, which is essential for the drug's biological activity.[11]

Synthetic Methodologies: Crafting the 1,2,4-Triazole Carboxylate Core

The efficient and safe synthesis of 1,2,4-triazole carboxylates is paramount for their application in research and pharmaceutical production. Several methods have been developed, ranging from classical approaches to modern, optimized protocols.